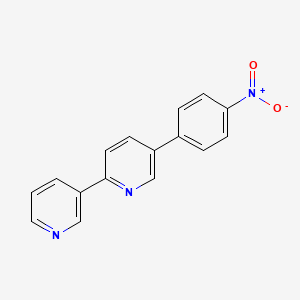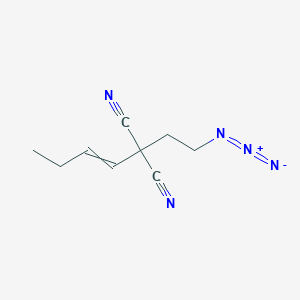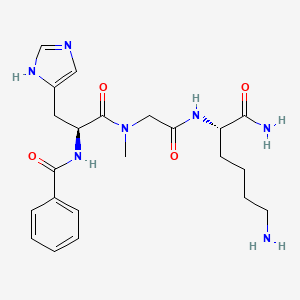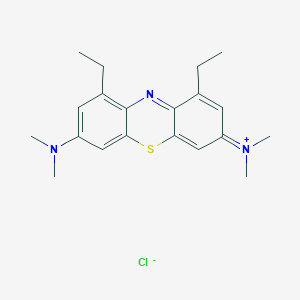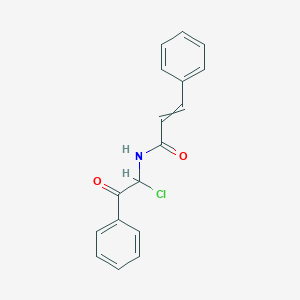
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a chloro group, a phenyl group, and an amide linkage, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide typically involves the reaction of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. This reaction produces derivatives of 5-amino-2-hydrazino-1,3-thiazole, which can undergo further recyclization and acid hydrolysis to yield substituted 3-amino-2-thiohydantoins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. The reactions typically require heating and specific pH conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
Aplicaciones Científicas De Investigación
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro group and the amide linkage, which facilitate various chemical transformations. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
- N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
Uniqueness
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the phenylprop-2-enamide moiety, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
918648-69-8 |
|---|---|
Fórmula molecular |
C17H14ClNO2 |
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
N-(1-chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H14ClNO2/c18-17(16(21)14-9-5-2-6-10-14)19-15(20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,19,20) |
Clave InChI |
JIDTYJRKULVHPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


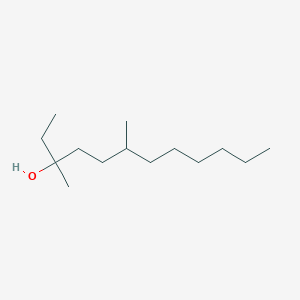
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)



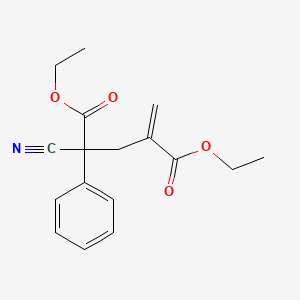

![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
